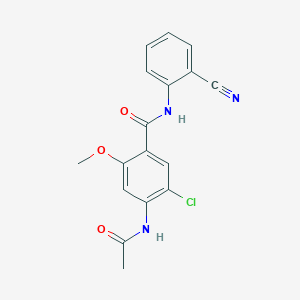
4-(acetylamino)-5-chloro-N-(2-cyanophenyl)-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-CHLORO-N-(2-CYANOPHENYL)-4-ACETAMIDO-2-METHOXYBENZAMIDE is an organic compound with a complex structure that includes chlorine, cyano, acetamido, and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CHLORO-N-(2-CYANOPHENYL)-4-ACETAMIDO-2-METHOXYBENZAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: Introduction of a nitro group to the aromatic ring.
Reduction: Conversion of the nitro group to an amine.
Acylation: Introduction of the acetamido group.
Methoxylation: Introduction of the methoxy group.
Chlorination: Introduction of the chlorine atom.
Cyano Group Introduction: Addition of the cyano group to the aromatic ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic steps to increase yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-CHLORO-N-(2-CYANOPHENYL)-4-ACETAMIDO-2-METHOXYBENZAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Hydrolysis: Breaking of chemical bonds through the addition of water.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻).
Hydrolysis: Typically performed under acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines or alcohols.
Scientific Research Applications
5-CHLORO-N-(2-CYANOPHENYL)-4-ACETAMIDO-2-METHOXYBENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-CHLORO-N-(2-CYANOPHENYL)-4-ACETAMIDO-2-METHOXYBENZAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by:
Inhibition: Blocking the activity of specific enzymes or receptors.
Activation: Enhancing the activity of specific enzymes or receptors.
Binding: Interacting with specific proteins to alter their function.
Comparison with Similar Compounds
Similar Compounds
5-chloro-N-(2-cyanophenyl)-2-fluorobenzamide: Similar structure but with a fluorine atom instead of a methoxy group.
5-chloro-N-(2-cyanophenyl)pentanamide: Similar structure but with a pentanamide group instead of an acetamido group.
Uniqueness
5-CHLORO-N-(2-CYANOPHENYL)-4-ACETAMIDO-2-METHOXYBENZAMIDE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C17H14ClN3O3 |
|---|---|
Molecular Weight |
343.8 g/mol |
IUPAC Name |
4-acetamido-5-chloro-N-(2-cyanophenyl)-2-methoxybenzamide |
InChI |
InChI=1S/C17H14ClN3O3/c1-10(22)20-15-8-16(24-2)12(7-13(15)18)17(23)21-14-6-4-3-5-11(14)9-19/h3-8H,1-2H3,(H,20,22)(H,21,23) |
InChI Key |
PVFXBPUFEVAZGK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C(=C1)OC)C(=O)NC2=CC=CC=C2C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















